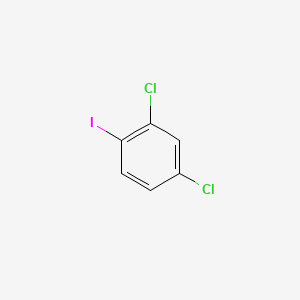

![molecular formula C5H4N4O B1347191 [1,2,4]triazolo[4,3-a]pirazin-8(7H)-ona CAS No. 68774-81-2](/img/structure/B1347191.png)

[1,2,4]triazolo[4,3-a]pirazin-8(7H)-ona

Descripción general

Descripción

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-pyrazine core structure, which imparts distinct chemical and biological properties. It has been studied for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been investigated for its role in modulating biological pathways, particularly those involving enzyme inhibition.

Medicine: It has shown promise as a potential therapeutic agent for treating cancer, inflammation, and infectious diseases due to its ability to inhibit key enzymes and receptors

Mecanismo De Acción

Target of Action

The primary targets of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one are P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in inflammation and pain signaling .

Mode of Action

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one interacts with its targets, the P2X7 receptors, by acting as an antagonist . This means it binds to these receptors and inhibits their activation, thereby preventing the downstream effects typically triggered by the activation of these receptors .

Biochemical Pathways

By acting as an antagonist at P2X7 receptors, [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one affects the purinergic signaling pathway . This pathway is involved in a variety of physiological processes, including inflammation and pain signaling. By inhibiting P2X7 receptors, [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can potentially reduce inflammation and alleviate pain .

Result of Action

The molecular and cellular effects of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one’s action primarily involve the inhibition of P2X7 receptor activation . This can lead to a reduction in inflammation and pain signaling, which may have therapeutic benefits in conditions characterized by these symptoms .

Análisis Bioquímico

Biochemical Properties

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one plays a crucial role in biochemical reactions, particularly in inhibiting microbial growth. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The compound also binds to fungal cell wall components, disrupting their integrity and leading to cell death . Additionally, [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has been shown to interact with proteins involved in oxidative stress response, enhancing its antimicrobial efficacy .

Cellular Effects

The effects of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one on various cell types are profound. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death . In fungal cells, it disrupts cell wall synthesis, causing cell lysis . The compound also affects mammalian cells by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes like DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . The compound also interacts with fungal cell wall components, leading to structural disruptions and cell death . Furthermore, it can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained antimicrobial effects, although its efficacy may decrease over time due to potential degradation . In in vitro studies, the compound has shown consistent activity against various microbial strains over extended periods .

Dosage Effects in Animal Models

The effects of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one vary with different dosages in animal models. At low doses, it exhibits potent antimicrobial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, impacting cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is transported and distributed through various mechanisms. It can be actively transported by membrane transporters such as P-glycoprotein . The compound also binds to plasma proteins, which can affect its distribution and bioavailability . Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one plays a critical role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also accumulate in the nucleus, affecting DNA replication and transcription . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxo-derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives react with nucleophiles like amines or thiols

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions include various oxo-derivatives, reduced forms, and substituted derivatives, which can be further explored for their biological activities .

Comparación Con Compuestos Similares

Similar Compounds

5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in its hydrogenation state, which affects its chemical reactivity and biological activity.

4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another related compound with a different ring fusion pattern, leading to distinct pharmacological properties.

Uniqueness

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific triazolo-pyrazine core, which imparts a combination of stability and reactivity that is advantageous for drug development. Its ability to inhibit a wide range of enzymes and receptors makes it a versatile scaffold for designing new therapeutic agents .

Propiedades

IUPAC Name |

7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUVADXDHCPQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315236 | |

| Record name | NSC293355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68774-81-2 | |

| Record name | NSC293355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC293355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

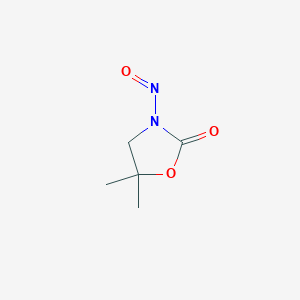

Q1: What synthetic routes are available for [, , ]triazolo[4,3-a]pyrazin-8(7H)-ones, and how can structural diversity be achieved?

A1: A common synthetic approach utilizes esters of oxalamic acid as starting materials. [] The process involves a multi-step reaction sequence, including the formation of 3-hydrazinopyrazin-2-ones and subsequent cyclization with orthoesters. [] To enhance structural diversity, particularly the introduction of aryl or heterocyclic substituents at position 3, researchers propose using carbonyldiimidazole (CDI)-activated carbonic acids for the initial reaction with 3-hydrazinopyrazin-2-ones. [] This modification allows for a broader range of substituents, potentially leading to derivatives with diverse pharmacological properties.

Q2: What analytical methods are employed to quantify [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

A2: One method employed for the quantitative determination of these compounds is nonaqueous potentiometric titration. [] This technique, utilized specifically for a 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivative, has undergone validation procedures to ensure its linearity, accuracy, and precision, meeting the acceptance criteria for these parameters. []

Q3: What are the potential pharmacological applications of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

A3: Research suggests that these compounds hold promise as pharmaceutical agents due to their potential biological activities. [] Studies highlight their potential cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects. [] This range of activities makes them attractive candidates for further investigation in various therapeutic areas.

Q4: How is the structure of [, , ]triazolo[4,3-a]pyrazin-8(7H)-one derivatives confirmed?

A4: The structure of synthesized compounds is rigorously confirmed through a combination of analytical techniques. Elemental analysis provides information about the elemental composition of the molecule. [] Additionally, 1H NMR spectroscopy plays a crucial role in elucidating the structure by providing detailed information about the hydrogen atoms within the molecule. [] This spectroscopic data, particularly the characteristic signals of H-5 and H-6 protons in the pyrazinone fragment, confirms the formation of the desired [, , ]triazolo[4,3-a]pyrazin-8(7H)-one condensed system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)